molecular formula C9H14OSi B14259277 1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- CAS No. 171090-11-2

1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-

Cat. No.: B14259277
CAS No.: 171090-11-2
M. Wt: 166.29 g/mol
InChI Key: FEVAQDGGCIWTLV-UHFFFAOYSA-N
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Description

1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- is an organic compound with the molecular formula C₉H₁₄OSi. It is a derivative of 1,5-hexadiyn-3-ol, where a trimethylsilyl group is attached to the hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- can be synthesized through the silylation of 1,5-hexadiyn-3-ol. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds as follows:

1,5-Hexadiyn-3-ol+TMSCl1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-+HCl\text{1,5-Hexadiyn-3-ol} + \text{TMSCl} \rightarrow \text{1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-} + \text{HCl} 1,5-Hexadiyn-3-ol+TMSCl→1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-+HCl

The reaction is usually carried out in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for 1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents and products to maintain purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- depends on the specific reaction or application. In general, the trimethylsilyl group acts as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites of the molecule. The compound can interact with various molecular targets and pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Hexadiyn-3-ol: The parent compound without the trimethylsilyl group.

    1,5-Hexadien-3-ol: A similar compound with double bonds instead of triple bonds.

    1,5-Hexadiyn-3-one: A compound with a carbonyl group instead of a hydroxyl group.

Uniqueness

1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and various research applications.

Properties

CAS No.

171090-11-2

Molecular Formula

C9H14OSi

Molecular Weight

166.29 g/mol

IUPAC Name

1-trimethylsilylhexa-1,5-diyn-3-ol

InChI

InChI=1S/C9H14OSi/c1-5-6-9(10)7-8-11(2,3)4/h1,9-10H,6H2,2-4H3

InChI Key

FEVAQDGGCIWTLV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(CC#C)O

Origin of Product

United States

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